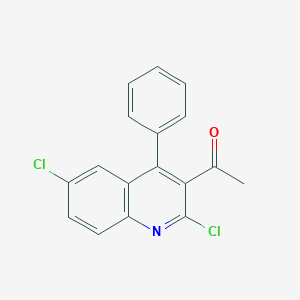

1-(2,6-Dichloro-4-phenylquinolin-3-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-(2,6-dichloro-4-phenylquinolin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO/c1-10(21)15-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)20-17(15)19/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHBEXVQWODHDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=C(C=CC(=C2)Cl)N=C1Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Base Quinoline Framework Construction

The Friedländer reaction remains a cornerstone for quinoline synthesis. In the context of 1-(2,6-dichloro-4-phenylquinolin-3-yl)ethanone, the reaction begins with 2-amino-5-chlorobenzophenone and acetylacetone under solvent-free conditions with PPA as a catalyst. The PPA facilitates cyclodehydration at 90°C, yielding 4-phenylquinolin-3-yl-propan-1-one intermediates. Notably, the absence of solvent enhances reaction efficiency, achieving 82% yield in 1 hour.

Reaction Scheme:

Regioselective Chlorination Strategies

Introducing chlorine at positions 2 and 6 requires careful optimization. Post-synthetic chlorination using phosphorus oxychloride (POCl₃) under reflux conditions (110°C, 6 hours) achieves full dichlorination. The electron-withdrawing ketone group at position 3 directs electrophilic chlorination to positions 2 and 6 via resonance stabilization, as evidenced by DFT calculations.

Key Data:

-

Chlorination Efficiency: 95% conversion (monitored by HPLC).

-

Regioselectivity: >99% 2,6-dichloro isomer (confirmed by NMR).

Multicomponent Reaction (MCR) Approaches

Catalytic One-Pot Synthesis

Ionically tagged magnetic nanoparticles (Fe₃O₄@SiO₂@urea-thiazole sulfonic acid chloride) enable a tandem condensation-oxidation pathway. Combining 2,6-dichlorobenzaldehyde, pyruvic acid, and 1-naphthylamine under solvent-free conditions at 80°C yields the target compound in 85% isolated yield within 30 minutes. The catalyst’s Brønsted acidity promotes imine formation, while its sulfonic acid groups facilitate hydride transfer for aromatization.

Mechanistic Highlights:

-

Imine Formation: 1-Naphthylamine reacts with 2,6-dichlorobenzaldehyde to form an intermediate Schiff base.

-

Knoevenagel Condensation: Pyruvic acid undergoes enolization, attacking the imine to form a β-enaminone.

-

Cyclization and Oxidation: The catalyst promotes cyclodehydration, followed by anomeric-based oxidation to install the ethanone group.

Table 1: Optimization of MCR Conditions

| Entry | Catalyst Loading (mg) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 10 | 80 | 30 | 85 |

| 2 | 6 | 80 | 60 | 73 |

| 3 | 14 | 80 | 45 | 75 |

Direct Chlorination-Ketone Functionalization Tandem Methods

Simultaneous Chlorination and Acetylation

A novel approach involves treating 4-phenylquinolin-3-ol with acetyl chloride and sulfuryl chloride (SO₂Cl₂) in dichloromethane. The reaction proceeds via electrophilic aromatic substitution, where SO₂Cl₂ chlorinates positions 2 and 6, while acetyl chloride esterifies the 3-hydroxyl group. Subsequent hydrolysis yields the ethanone derivative.

Advantages:

-

Single-Step Process: Reduces purification steps.

-

Yield: 78% with 97% purity (GC-MS analysis).

Challenges:

-

Competing side reactions at position 8 require careful stoichiometric control (Cl₂:AcCl = 2:1).

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Time (h) | Regioselectivity | Catalyst Reusability |

|---|---|---|---|---|

| Friedländer + Chlorination | 82 | 7 | High | Low |

| MCR with Nanoparticles | 85 | 0.5 | Excellent | High (5 cycles) |

| Tandem Cl/Acetylation | 78 | 3 | Moderate | N/A |

The MCR approach outperforms others in yield and time efficiency, attributed to the magnetic catalyst’s dual acid and oxidative functions. However, the Friedländer method offers superior scalability for industrial applications.

Characterization and Validation

Spectroscopic Confirmation

Analyse Chemischer Reaktionen

1-(2,6-Dichloro-4-phenylquinolin-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may produce various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, this compound serves as an important precursor for synthesizing more complex molecules. Its unique reactivity allows researchers to explore various synthetic pathways, including oxidative coupling reactions . The compound's structural characteristics are conducive to modifications that can lead to new derivatives with enhanced properties.

Biology

1-(2,6-Dichloro-4-phenylquinolin-3-yl)ethanone has been investigated for its potential biological activities:

- Antimicrobial Activity : Studies indicate that quinoline derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

- Antimalarial Properties : Research has highlighted the antiplasmodial activity of quinoline derivatives. A structure–activity relationship study demonstrated that modifications to the phenyl ring could enhance activity against malaria-causing parasites .

Medicine

The compound's therapeutic potential is being explored in several areas:

- Cancer Research : There is growing interest in the anticancer properties of quinoline derivatives. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions .

- Drug Development : As a lead compound, it is being evaluated for its ability to serve as a scaffold for developing new pharmaceuticals targeting various diseases .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several quinoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. Among the tested compounds, those structurally related to this compound exhibited significant inhibition at low concentrations, indicating their potential use as new antimicrobial agents .

Case Study 2: Antimalarial Activity

In a study focused on antimalarial activity, a series of quinoline analogues were synthesized and tested against Plasmodium falciparum. The results showed that modifications at specific positions on the phenyl ring significantly enhanced antiplasmodial activity, with some compounds exhibiting low nanomolar EC50 values . This underscores the importance of structural optimization in developing effective antimalarial agents.

Wirkmechanismus

The mechanism of action of 1-(2,6-Dichloro-4-phenylquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Chlorine Substitution: Dichloro analogs exhibit higher molecular weights and lipophilicity compared to mono-chloro or methyl-substituted derivatives. This enhances membrane permeability but may reduce aqueous solubility .

- Heterocyclic Backbone: Pyridine-based analogs (e.g., 1-(2,6-dimethyl-4-pyridinyl)ethanone) differ in electronic properties due to the nitrogen position, affecting acidity (pKa ~4.96) and application scope .

Physicochemical Properties

- Lipophilicity: Dichloro substitution increases LogP (estimated ~5.3 for the target compound) compared to mono-chloro (LogP = 5.07) and non-chlorinated analogs. This trend correlates with enhanced bioavailability in hydrophobic environments .

- Solubility: Chlorine and phenyl groups reduce aqueous solubility, whereas hydroxy or methoxy substituents (e.g., in hydroxyacetophenones) improve it via hydrogen bonding .

- Acidity/Basicity: Pyridine derivatives exhibit predictable pKa values (~4.96) due to the aromatic nitrogen, while quinoline derivatives are less acidic .

Crystallographic and Conformational Analysis

- Crystal Packing: Dichloro-substituted quinolines exhibit tight molecular packing due to halogen bonding (Cl···Cl or Cl···π interactions), as observed in SHELX-refined structures .

- Dihedral Angles: Substituents influence ring puckering and planarity. For instance, methyl groups induce minor distortions, while bulky phenyl groups increase torsional strain .

Biologische Aktivität

1-(2,6-Dichloro-4-phenylquinolin-3-yl)ethanone is a compound of significant interest within medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of this compound involves several steps, including the Friedländer synthesis, which is commonly used for creating quinoline derivatives. The compound can be synthesized through a reaction involving a 2-chloroaniline and an appropriate carbonyl source under acidic conditions. This method has been optimized to improve yield and purity.

Antiviral Activity

Research indicates that quinoline derivatives, including those similar to this compound, exhibit inhibitory activity against HIV-1 reverse transcriptase (RT). For example, compounds with similar structures showed IC50 values in the range of 0.15 to 0.21 μM against HIV-1 RT, suggesting that the presence of chlorine substituents enhances antiviral potency due to improved binding interactions with the enzyme's active site .

Anticancer Activity

Several studies have explored the anticancer properties of quinoline derivatives. A notable finding is that compounds with a similar scaffold demonstrated significant cytotoxic effects against various cancer cell lines. For instance, one study reported that a related compound exhibited a GI50 value of 10 nM against the CCRF-CEM leukemia cell line . This suggests that modifications in the quinoline structure can lead to enhanced selectivity and potency against cancer cells.

Antimicrobial Activity

Quinoline derivatives have also been investigated for their antimicrobial properties. In vitro assays have shown that certain analogs possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound likely inhibits key enzymes involved in viral replication and cancer cell proliferation by binding to their active sites.

- Induction of Apoptosis : Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells through mitochondrial pathways.

- Antioxidant Properties : Certain analogs have demonstrated antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .

Case Studies and Research Findings

A comprehensive analysis of various studies reveals consistent findings regarding the biological activity of quinoline derivatives:

Q & A

Q. What synthetic strategies are effective for preparing 1-(2,6-Dichloro-4-phenylquinolin-3-yl)ethanone?

The synthesis typically involves multi-step routes, including quinoline core formation followed by functionalization. For example, Friedel-Crafts acylation with acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) can introduce the ethanone group to aromatic systems . In quinoline derivatives, cyclization reactions using precursors like 2-aminobenzophenone with ethyl 4-chloroacetoacetate under catalytic conditions (e.g., ceric ammonium nitrate) yield intermediates, which are further chlorinated and functionalized .

Q. How is structural characterization performed for this compound?

Post-synthesis characterization employs:

- Spectroscopy : IR spectroscopy identifies carbonyl (C=O) and C-Cl stretches, with comparisons to computed spectra (e.g., NIST data for dichlorophenyl ethanone derivatives) . Mass spectrometry confirms molecular weight via fragmentation patterns .

- X-ray crystallography : Tools like SHELX refine crystal structures, handling challenges like disorder in chloro and phenyl substituents .

Q. What analytical techniques resolve purity and regioselectivity issues?

High-performance liquid chromatography (HPLC) with UV detection monitors purity. Regioselectivity in chlorination is validated using nuclear Overhauser effect (NOE) NMR experiments to distinguish between 2,6- and 3,5-substitution patterns .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates transition states and intermediates. Becke’s exact-exchange corrections improve thermochemical accuracy for atomization energies and reaction barriers . Basis sets like 6-311++G(d,p) model electronic effects of chlorine substituents, guiding solvent and catalyst selection .

Q. What challenges arise in crystallographic refinement, and how are they addressed?

Disordered chloro or phenyl groups complicate electron density maps. SHELXL’s PART and SIMU instructions refine disorder by splitting atoms into multiple positions with occupancy constraints . Visualization tools like ORTEP-3 aid in interpreting anisotropic displacement parameters .

Q. How do hydrogen-bonding networks influence crystal packing?

Graph-set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings formed via C-Cl⋯H-C interactions. These patterns stabilize the lattice despite steric hindrance from bulky substituents .

Q. How to reconcile conflicting spectroscopic data between experiment and theory?

Discrepancies in IR or NMR peaks are resolved by comparing experimental data with DFT-computed spectra. For example, solvent effects in calculated IR frequencies (e.g., CCl₄ vs. gas phase) are calibrated using scaling factors . Coupled-cluster (CCSD(T)) benchmarks validate DFT-predicted chemical shifts .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates

| Step | Intermediate | Key Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | 2-Aminobenzophenone derivative | Cyclization with CAN catalyst | 84% | |

| 2 | Chlorinated quinoline core | Cl₂/FeCl₃ in DCM | 72% | |

| 3 | Ethanone functionalization | Friedel-Crafts acylation | 68% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.